molecular formula C20H18N2O4 B11149699 Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate

Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate

Cat. No.: B11149699
M. Wt: 350.4 g/mol
InChI Key: ORSNYKLAJBVMQB-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate is a quinoline-based compound featuring a 3-methoxyphenyl substituent at the 2-position of the quinoline core and a carbonylamino acetate ester group at the 4-position. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

methyl 2-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]acetate

InChI

InChI=1S/C20H18N2O4/c1-25-14-7-5-6-13(10-14)18-11-16(20(24)21-12-19(23)26-2)15-8-3-4-9-17(15)22-18/h3-11H,12H2,1-2H3,(H,21,24)

InChI Key

ORSNYKLAJBVMQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry approaches, such as microwave-induced synthesis and environmentally benign solvents, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate involves its interaction with specific molecular targets. The quinoline core can bind to various enzymes or receptors, modulating their activity. This interaction can affect cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues in the Quinazolinone Family

Compound : Methyl 2-((3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate

  • Core Structure: Quinazolinone (benzene fused with pyrimidine) instead of quinoline (benzene fused with pyridine).
  • Substituents : A 3-methoxyphenyl group at position 3 and a thioether-linked acetate ester at position 2.
  • Synthesis : Synthesized via a green chemistry approach using deep eutectic solvents (DES) and microwave irradiation, achieving a 59% yield. This method emphasizes sustainability and efficiency .

Key Differences :

  • The thioether linkage in this compound contrasts with the carbonylamino group in the target compound, which may influence solubility and metabolic stability.

Quinoline-Based Derivatives

Compound: Ethyl 3-Methoxy-2-Phenyl-4-Quinolyl-Aminoformate

  • Core Structure: Quinoline with a 3-methoxy group, 2-phenyl substituent, and 4-aminoformate moiety.
  • Physical Properties: Melting point of 135°C. Reacts with alcoholic KOH to form 4-amino-3-methoxy-2-phenylquinoline (m.p. 187°C) .
  • Derivatives: N,N'-Bis-(3-methoxy-2-phenyl-4-quinoloyl)carbamide (m.p. 275°C) demonstrates higher thermal stability, likely due to hydrogen bonding and symmetry .

Key Differences :

  • The aminoformate group in this compound differs from the acetamide linkage in the target compound, suggesting variations in hydrolysis rates and pharmacological profiles.
  • The phenyl group at position 2 (vs. 3-methoxyphenyl in the target compound) may reduce electron-donating effects, impacting interactions with biological targets.

Chlorophenyl Carbamate Derivatives

Compounds: 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates

  • Core Structure : Benzene ring with chlorophenyl and carbamate substituents.
  • Lipophilicity : Determined via HPLC (capacity factor k), these compounds exhibit higher log k values compared to methoxy-substituted analogs, indicating greater lipophilicity due to chloro groups .

Key Differences :

  • Chloro substituents enhance lipophilicity but may reduce bioavailability compared to methoxy groups, which offer better solubility.
  • Carbamate linkages introduce different metabolic pathways compared to acetamide or thioether groups.

Data Tables

Table 2: Functional Group Impact on Properties

Functional Group Example Compound Effect on Lipophilicity Potential Biological Impact
Carbonylamino acetate Target Compound Moderate Enhanced metabolic stability
Thioether acetate Quinazolinone derivative Low to moderate Susceptible to oxidation
Chlorophenyl carbamate Chlorophenyl carbamates High Increased membrane permeability

Research Findings and Implications

  • Substituent Effects : Methoxy groups improve solubility and electronic properties, whereas chloro groups enhance lipophilicity but may limit bioavailability .
  • Biological Potential: While quinazolinones are noted as precursors for bioactive heterocycles, quinoline derivatives like those in may exhibit distinct receptor-binding profiles due to structural differences .

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